tert-butyl (R)-4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate
Description
tert-Butyl (R)-4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate is a chiral piperazine derivative characterized by:
- A tert-butyloxycarbonyl (Boc) protecting group at position 1.
- A benzyl substituent at position 2.
- A (R)-configured hydroxymethyl group at position 2.
Properties
Molecular Formula |
C17H26N2O3 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
tert-butyl (3R)-4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)19-10-9-18(15(12-19)13-20)11-14-7-5-4-6-8-14/h4-8,15,20H,9-13H2,1-3H3/t15-/m1/s1 |
InChI Key |
TZEGNOJOGOONAV-OAHLLOKOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN([C@H](C1)CO)CC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)CO)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ®-4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate typically involves multiple steps starting from commercially available precursorsThe reaction conditions often include the use of organic solvents such as methylene chloride, and reagents like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for tert-butyl ®-4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening techniques to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The benzyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydride, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the benzyl group results in a methyl-substituted piperazine derivative .
Scientific Research Applications
Pharmaceutical Applications
1.1 Kinase Inhibition and Cancer Therapy
One of the primary applications of tert-butyl (R)-4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate is its potential as a kinase inhibitor. Research indicates that this compound may interact with specific protein kinases involved in cell signaling pathways that regulate cell proliferation and apoptosis. Such interactions suggest a promising role in cancer therapy, particularly in targeting dysregulated kinase activity associated with various cancers.
1.2 Antitumor Activity
The compound has been evaluated for its antitumor properties, showing efficacy in inhibiting tumor growth in preclinical models. Its unique structural features allow for selective binding to kinase targets, which could lead to the development of novel anticancer agents .
3.1 Interaction Studies
Interaction studies have demonstrated that this compound can modulate various cellular signaling pathways. Binding assays reveal its affinity for specific receptors or enzymes, indicating potential mechanisms through which it influences cellular responses .
3.2 Case Studies
Several studies have documented the biological effects of this compound:
- Case Study 1 : A study investigating its effects on cancer cell lines showed significant cytotoxicity at low concentrations, suggesting its potential as a lead compound for drug development targeting specific cancer types .
- Case Study 2 : Another investigation assessed its anti-inflammatory properties, revealing that derivatives of this compound exhibited notable inhibition of inflammatory responses in vitro and in vivo models .
Research Findings and Insights
Research findings suggest that this compound not only holds promise as an anticancer agent but also as a versatile scaffold for synthesizing new therapeutic agents. Its ability to influence multiple biological targets enhances its attractiveness in drug discovery pipelines.
Mechanism of Action
The mechanism of action of tert-butyl ®-4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate is primarily determined by its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or modulate receptor signaling to produce therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
Key Observations:
- Substituent Diversity : Modifications at positions 3 and 4 include alkyl (isopropyl), aryl (biphenyl), and heteroaromatic (pyridyl) groups.
- Synthetic Efficiency : The target compound’s 86% yield outperforms derivatives requiring Pd-catalyzed couplings (e.g., 31% for pyridyl analogs) .
- Physical Properties : Hydrophilicity from the hydroxymethyl group contrasts with lipophilic trifluoromethyl or biphenyl substituents .
Hydroxymethyl Group (Target Compound)
- Hydrogen Bonding : Enhances solubility and enables interactions in enzyme binding pockets .
- Derivatization Potential: Serves as a handle for further functionalization (e.g., oxidation to aldehydes or esterification) .
Trifluoromethyl and Chloro Groups (Pyridyl Derivatives)
- Metabolic Stability : Trifluoromethyl groups resist oxidative degradation, improving pharmacokinetics .
- Electrophilic Reactivity : Chloro substituents enable cross-coupling reactions for diversification .
Aromatic Substituents (Benzyl vs. Biphenyl)
- π-π Interactions : Benzyl and biphenyl groups facilitate aromatic stacking in protein-ligand complexes .
Target Compound
- PROTAC Applications : Used in synthesizing VHL-recruiting PROTACs for degrading oncogenic KRASG12C .
- Intermediate Utility : Key precursor in bromobenzoic acid conjugates for photodynamic therapy agents .
Analogous Compounds
Biological Activity
Tert-butyl (R)-4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a piperazine ring, which is a common scaffold in many bioactive compounds. The presence of the tert-butyl group enhances lipophilicity, potentially improving the compound's bioavailability. The hydroxymethyl group may contribute to hydrogen bonding interactions with biological targets, enhancing its pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Research indicates that piperazine derivatives often exhibit activity as:
- Receptor Modulators : Compounds containing piperazine rings can act as agonists or antagonists at various neurotransmitter receptors, including opioid receptors .
- Antimicrobial Agents : Some studies suggest that modifications to piperazine structures can enhance their ability to inhibit bacterial efflux pumps, thus potentiating the effects of existing antibiotics against multidrug-resistant strains .
Structure-Activity Relationships (SAR)
The efficacy of this compound can be influenced by structural modifications. For instance, variations in substituents on the piperazine ring significantly impact binding affinity and selectivity for specific targets. Research has shown that even minor changes can lead to substantial differences in biological activity, highlighting the importance of SAR studies in drug design .
Case Studies
Several studies have explored the biological activity of similar piperazine derivatives:
- Antibacterial Activity : A study demonstrated that certain pyridylpiperazines could inhibit the AcrAB-TolC efflux pump in Escherichia coli, enhancing the effectiveness of antibiotics like ciprofloxacin . This suggests that this compound might similarly enhance antibiotic potency through efflux pump inhibition.
- Opioid Receptor Agonism : Research on related compounds has shown that modifications to the piperazine scaffold can lead to high-affinity agonists for delta-opioid receptors, indicating potential analgesic applications .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential. Key parameters include:
| Parameter | Value |
|---|---|
| Oral Bioavailability | TBD |
| Half-Life | TBD |
| Volume of Distribution | TBD |
| Metabolic Pathways | TBD |
Note: Specific values for these parameters are currently under investigation and require further studies for accurate determination.
Q & A
Q. What are the common synthetic routes for tert-butyl (R)-4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate?
The synthesis typically involves multi-step functionalization of a piperazine core. A general approach includes:
- Step 1 : Preparation of the piperazine ring with a tert-butyloxycarbonyl (Boc) protecting group via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃ in THF/water) .
- Step 2 : Introduction of the benzyl group at the 4-position via nucleophilic substitution or reductive amination, using benzyl halides or aldehydes with catalysts like NaBH₃CN .
- Step 3 : Hydroxymethylation at the 3-position through oxidation-reduction sequences. For example, oxidation of a methyl group to a ketone (using KMnO₄) followed by reduction (NaBH₄) to yield the hydroxymethyl substituent .
- Critical Note : Chirality at the 3-position (R-configuration) is preserved using enantioselective catalysts (e.g., chiral oxazaborolidines) .
Q. How is the compound characterized post-synthesis?
Key analytical methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For example, the tert-butyl group appears as a singlet at ~1.4 ppm (¹H), while the hydroxymethyl proton resonates at ~3.6 ppm .
- LC-MS : Validates molecular weight (e.g., [M+H]⁺ for C₁₈H₂₇N₂O₃⁺ = 319.2) and purity .
- X-ray Crystallography : Resolves absolute configuration (R/S) and crystal packing. SHELX programs (e.g., SHELXL) refine hydrogen bonding and π-π stacking interactions .
Q. What are its primary applications in medicinal chemistry?
The compound serves as a precursor for bioactive molecules:
- Prolyl-Hydroxylase Inhibition : Analogues (e.g., tert-butyl 4-[[1-[(4-chlorophenyl)methyl]-3-hydroxy-2-oxopyridin-4-yl]methyl]piperazine-1-carboxylate) inhibit HIF-prolyl hydroxylases, making them candidates for anemia therapeutics .
- Anthelmintic/Antibacterial Scaffolds : Piperazine derivatives exhibit moderate activity against Caenorhabditis elegans and Staphylococcus aureus via disruption of membrane integrity .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis?
- Chiral Chromatography : Use of chiral stationary phases (e.g., Chiralpak IA) with hexane/ethanol mobile phases to separate (R)- and (S)-enantiomers .
- Asymmetric Catalysis : Employing Ru-BINAP complexes for hydrogenation of ketone intermediates to yield the R-configuration with >95% ee .
- Crystallographic Validation : Single-crystal XRD (using SHELXL) confirms stereochemistry and rules out racemization during Boc deprotection .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
- Steric Hindrance : The bulky tert-butyl and benzyl groups impede crystal packing. Slow evaporation in low-polarity solvents (e.g., hexane/ethyl acetate) promotes ordered lattice formation .
- Hydrogen Bonding : Weak C–H···O interactions (2.8–3.2 Å) and π-π stacking (centroid distances ~3.7 Å) stabilize the monoclinic P2₁/c space group. Additives like trifluoroacetic acid (TFA) enhance H-bond networks .
Q. How does the hydroxymethyl group influence reactivity in derivatization?
- Oxidation : The –CH₂OH group is oxidized to a carboxylic acid (using KMnO₄/H₂SO₄) for conjugation with amines or alcohols .
- Esterification : Reacts with acyl chlorides (e.g., benzoyl chloride) under DMAP catalysis to form esters, enhancing lipophilicity for membrane permeability studies .
- Protection-Deprotection Strategies : TBS protection (tert-butyldimethylsilyl chloride) prevents undesired side reactions during N-alkylation steps .
Data Contradictions and Resolutions
Q. Discrepancies in reported biological activity: How to reconcile them?
- Variability in Assay Conditions : Anthelmintic activity ranges from moderate (IC₅₀ = 50 µM) to inactive depending on solvent (DMSO vs. aqueous buffers). Pre-solubilization in cyclodextrin improves consistency .
- Stereochemical Purity : Early studies lacking enantiomeric resolution reported lower activity. Recent chiral-specific assays confirm the (R)-enantiomer is 10-fold more potent than (S) .
Q. Conflicting NMR shifts for the piperazine ring protons: What causes this?
- Dynamic Conformation : Piperazine rings exhibit chair-flip equilibria, causing proton environments to shift with temperature. Low-temperature NMR (e.g., 233 K in CD₂Cl₂) "freezes" conformers, yielding distinct signals .
Methodological Best Practices
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
